molecular formula C8H10O3P+ B14705519 Ethoxy-oxo-phenoxyphosphanium CAS No. 20442-56-2

Ethoxy-oxo-phenoxyphosphanium

Cat. No.: B14705519
CAS No.: 20442-56-2
M. Wt: 185.14 g/mol
InChI Key: YTPYEMDHQWLUKG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethoxy-oxo-phenoxyphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethoxy-oxo-phenoxyphosphanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethoxy-oxo-phenoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • Phosphonic acid ethyl ester-phenyl ester
  • Ethyl phenylphosphinate
  • Diphenyl phosphite
  • Fosetyl

Comparison: Ethoxy-oxo-phenoxyphosphanium is unique due to its specific structural features, such as the presence of both ethoxy and phenoxy groups attached to the phosphorus atom. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

ethoxy-oxo-phenoxyphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3P/c1-2-10-12(9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYEMDHQWLUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422564
Record name ethoxy-oxo-phenoxyphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20442-56-2
Record name NSC83524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethoxy-oxo-phenoxyphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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